1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one
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Overview
Description
1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both an allyl group and a methoxy-methylphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can be achieved through a multi-step process:
Formation of the pyrazinone core: This can be done by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction, typically using allyl halides in the presence of a base.
Attachment of the 2-methoxy-5-methylphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazinone core reacts with a suitable aryl halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyrazinone ring can be reduced to form a pyrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of pyrazine derivatives.
Substitution: Formation of various substituted pyrazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the allyl and methoxy-methylphenyl groups might enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-allyl-3-((2-methoxyphenyl)amino)pyrazin-2(1H)-one: Lacks the methyl group on the phenyl ring.
1-allyl-3-((2-methylphenyl)amino)pyrazin-2(1H)-one: Lacks the methoxy group on the phenyl ring.
1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyridin-2(1H)-one: Has a pyridine ring instead of a pyrazinone ring.
Uniqueness
The unique combination of the allyl group, methoxy group, and methyl group on the phenyl ring in 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-methoxy-5-methylanilino)-1-prop-2-enylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-8-18-9-7-16-14(15(18)19)17-12-10-11(2)5-6-13(12)20-3/h4-7,9-10H,1,8H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSEBVEBSDDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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